![molecular formula C16H17NO2S B14137624 1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 62248-45-7](/img/structure/B14137624.png)
1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is an organic compound that features a sulfane (sulfur) atom bonded to two aromatic rings: one substituted with a tert-butyl group and the other with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane typically involves the reaction of 4-tert-butylphenylthiol with 4-nitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient nitro-substituted aromatic ring.
-
Preparation of 4-tert-Butylphenylthiol
- 4-tert-Butylphenylthiol can be synthesized by the reduction of 4-tert-butylbenzenesulfonyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Formation of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
- A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the thiol, generating the thiolate anion.
Industrial Production Methods
Industrial production of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
- (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The nitro group in (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
-
Substitution
- The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino-substituted derivative
Substitution: Various substituted aromatic derivatives
科学的研究の応用
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane has several applications in scientific research, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic aromatic substitution mechanisms.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features and reactivity.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane depends on the specific application and reaction it undergoes. In nucleophilic aromatic substitution, the thiolate anion attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the reaction.
類似化合物との比較
Similar Compounds
- (4-Methylphenyl)(4-nitrophenyl)sulfane
- (4-Ethylphenyl)(4-nitrophenyl)sulfane
- (4-Isopropylphenyl)(4-nitrophenyl)sulfane
Uniqueness
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This makes it distinct from other similar compounds with smaller alkyl substituents, potentially leading to different reaction outcomes and applications.
特性
CAS番号 |
62248-45-7 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC名 |
1-tert-butyl-4-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
InChIキー |
GJMMEZAQUVEPLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



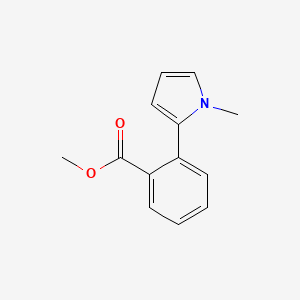


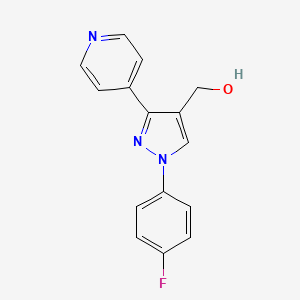
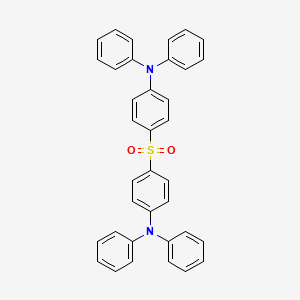
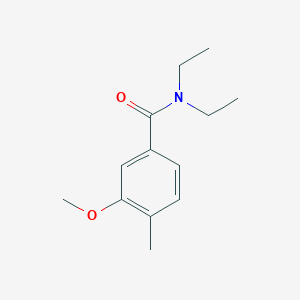
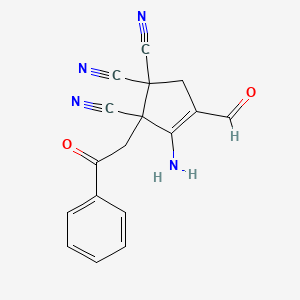
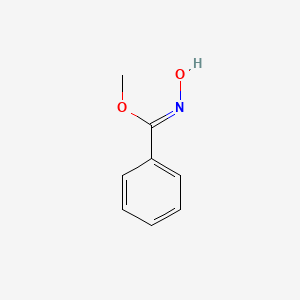
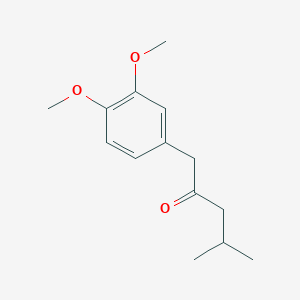
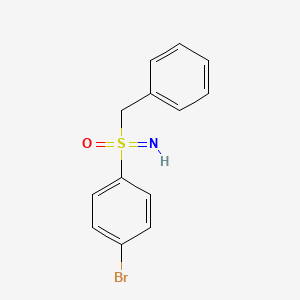
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)
